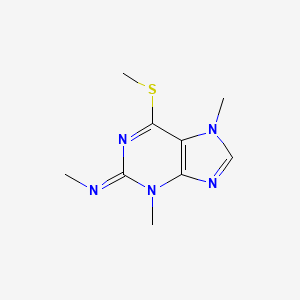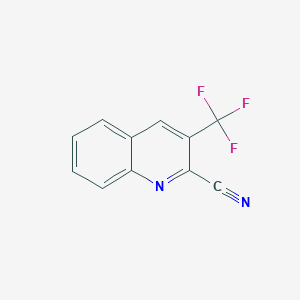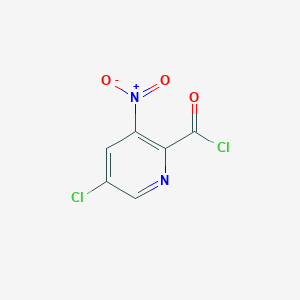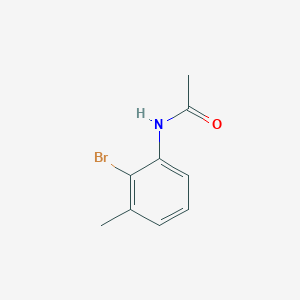
N-(2-Bromo-3-methylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Bromo-3-methylphenyl)acetamide: is an organic compound with the molecular formula C9H10BrNO It is a derivative of acetamide, where the hydrogen atom of the amide group is replaced by a 2-bromo-3-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: N-(2-Bromo-3-methylphenyl)acetamide can be synthesized through the reaction of 2-bromo-3-methylaniline with acetic anhydride. The reaction typically occurs under mild conditions, with the aniline derivative being dissolved in a suitable solvent such as dichloromethane or ethanol, and acetic anhydride being added dropwise. The reaction mixture is then stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: N-(2-Bromo-3-methylphenyl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methyl group can be oxidized to form a carboxylic acid derivative.
Reduction Reactions: The amide group can be reduced to form an amine derivative.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions typically occur under mild to moderate conditions, such as room temperature or slightly elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation, often under acidic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used, typically under anhydrous conditions.
Major Products Formed:
Substitution Reactions: Products include azido, thiocyanato, and methoxy derivatives.
Oxidation Reactions: The major product is the corresponding carboxylic acid.
Reduction Reactions: The major product is the corresponding amine.
Scientific Research Applications
Chemistry: N-(2-Bromo-3-methylphenyl)acetamide is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study the effects of brominated aromatic compounds on biological systems. It can be used as a probe to investigate enzyme-substrate interactions and to develop new inhibitors for specific enzymes.
Medicine: this compound has potential applications in medicinal chemistry as a precursor for the synthesis of novel therapeutic agents. Its derivatives may exhibit antimicrobial, anti-inflammatory, or anticancer activities.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be employed in the synthesis of polymers, dyes, and other functional materials.
Mechanism of Action
The mechanism of action of N-(2-Bromo-3-methylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the amide group play crucial roles in its binding affinity and specificity. The compound may inhibit enzyme activity by forming covalent bonds with the active site or by inducing conformational changes that reduce enzyme function. Additionally, it may interact with cellular receptors to modulate signaling pathways and exert its biological effects.
Comparison with Similar Compounds
N-(2-Iodo-4-methylphenyl)acetamide: This compound has an iodine atom instead of a bromine atom, which may result in different reactivity and biological activity.
N-(3-Methylphenyl)acetamide: Lacks the bromine atom, which may affect its chemical properties and applications.
N-(2-Bromophenyl)acetamide: Similar structure but without the methyl group, which may influence its reactivity and biological effects.
Uniqueness: N-(2-Bromo-3-methylphenyl)acetamide is unique due to the presence of both the bromine atom and the methyl group, which confer specific chemical reactivity and biological activity. The combination of these functional groups allows for diverse applications in organic synthesis, medicinal chemistry, and industrial processes.
Properties
Molecular Formula |
C9H10BrNO |
|---|---|
Molecular Weight |
228.09 g/mol |
IUPAC Name |
N-(2-bromo-3-methylphenyl)acetamide |
InChI |
InChI=1S/C9H10BrNO/c1-6-4-3-5-8(9(6)10)11-7(2)12/h3-5H,1-2H3,(H,11,12) |
InChI Key |
AJGHFEBYJFDDON-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl2-(3-amino-7-chloroimidazo[1,2-a]pyridin-2-yl)acetate](/img/structure/B13123062.png)
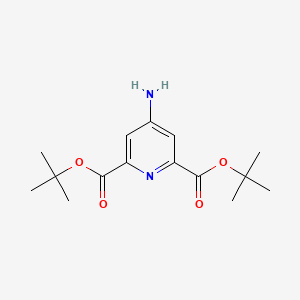
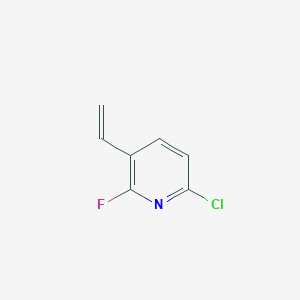
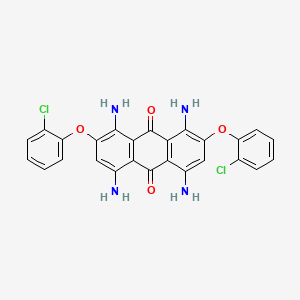
![4,6-Dichloroimidazo[1,5-a]quinoxaline](/img/structure/B13123090.png)
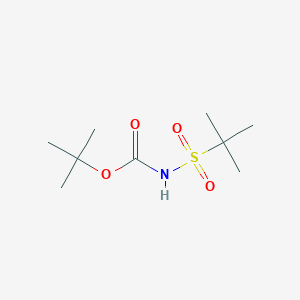

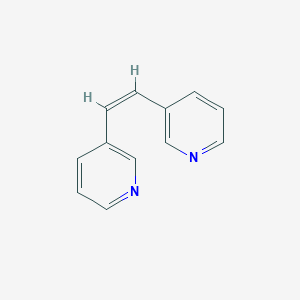
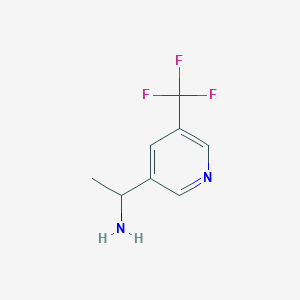
![7-Bromo-2-methylthiazolo[4,5-c]pyridine](/img/structure/B13123120.png)
